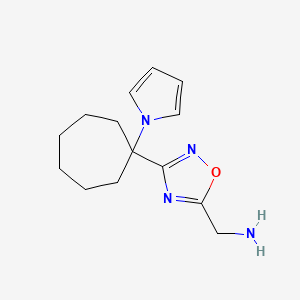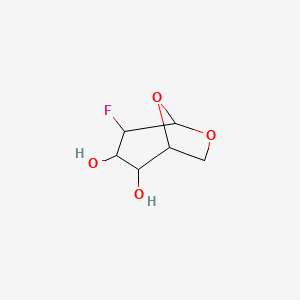
2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose is a fluorinated derivative of glucose. It is a white crystalline solid with a molecular formula of C6H9FO4 and a molecular weight of 164.13 g/mol . This compound is notable for its unique structure, which includes a fluorine atom replacing a hydroxyl group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose typically involves the fluorination of glucose derivatives. One common method starts with 1,6-anhydro-beta-D-glucopyranose, which undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studying enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential in developing antiviral and anticancer agents.
Industry: Utilized in the production of fluorinated polymers and materials.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose involves its interaction with specific enzymes and metabolic pathways. The fluorine atom’s presence alters the compound’s reactivity, making it a potent inhibitor of certain enzymes. This inhibition can disrupt metabolic processes, leading to its potential use in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose derivative used in PET imaging.
1,6-Anhydro-beta-D-glucopyranose: A non-fluorinated analog used in various chemical syntheses.
Uniqueness
2-Deoxy-2-fluoro-1,6-anhydro-beta-d-glucopyranose is unique due to its specific fluorination at the 2-position, which imparts distinct chemical and biological properties. This fluorination enhances its stability and reactivity, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C6H9FO4 |
|---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
4-fluoro-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
InChI |
InChI=1S/C6H9FO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2 |
InChI Key |
BWYPOWJFUBKPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)

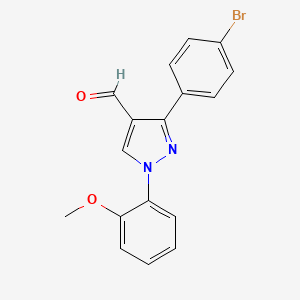

![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)
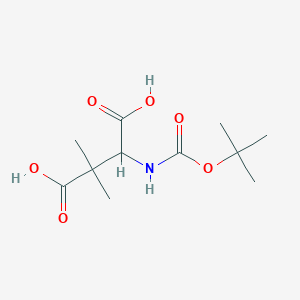


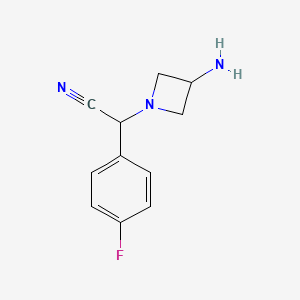
![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)
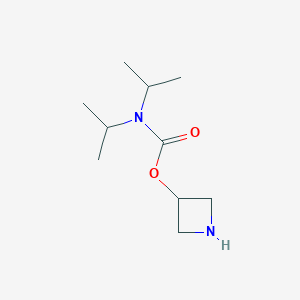
![Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate](/img/structure/B14868074.png)
![2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14868081.png)
